
3,4-Diphenylhexane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylhexane-3,4-diol is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylhexane-3,4-diol can be synthesized through the reduction of propiophenone in a 0.2 M tetraethylammonium bromide solution in dimethylformamide. The reaction is carried out under diaphragmless galvanostatic electrolysis using platinum (or copper, nickel) cathode and magnesium (or zinc) anode at a current of 0.2 A and a temperature of 30°C . This method yields a mixture of meso and dl-isomers in a 1:3.3 ratio with an overall yield of 76% based on the loaded propiophenone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of electrochemical reduction and optimization of reaction conditions can be scaled up for industrial applications. The use of efficient electrolysis setups and continuous flow reactors can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylhexane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of hexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,4-Diphenylhexane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-diphenylhexane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-3,4-diphenylhexane: Similar structure but with methyl groups instead of hydroxyl groups.
3,4-Diethylhexane-3,4-diol: Similar structure but with ethyl groups instead of phenyl groups.
Properties
CAS No. |
10442-33-8 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3,4-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
InChI Key |
WHCRBGPYJAJNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
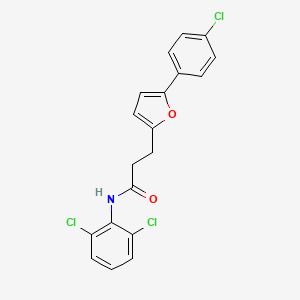


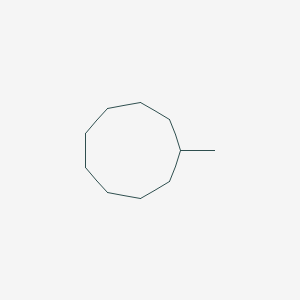
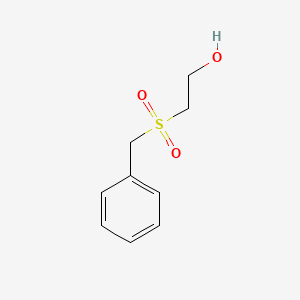
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
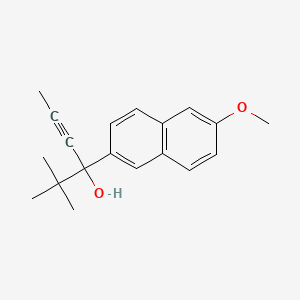
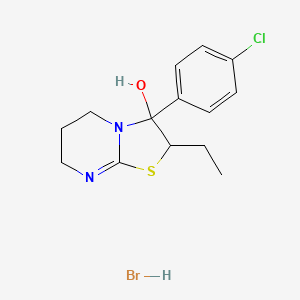
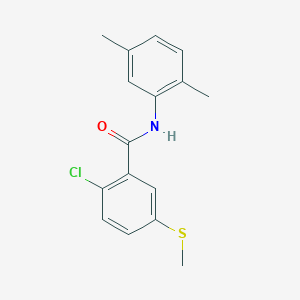
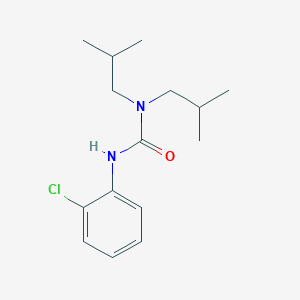
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
